Cas no 1263210-96-3 (1-Allyl-1H-indole-3-carbonitrile)
1-Allyl-1H-indole-3-carbonitrile Chemical and Physical Properties
Names and Identifiers
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- 1-Allyl-1H-indole-3-carbonitrile
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- Inchi: 1S/C12H10N2/c1-2-7-14-9-10(8-13)11-5-3-4-6-12(11)14/h2-6,9H,1,7H2
- InChI Key: VBPKBZRNDIHUCK-UHFFFAOYSA-N
- SMILES: N1(CC=C)C=C(C#N)C2C=CC=CC1=2
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 263
- XLogP3: 2.5
- Topological Polar Surface Area: 28.7
1-Allyl-1H-indole-3-carbonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A199011265-1g |
1-Allyl-1H-indole-3-carbonitrile |
1263210-96-3 | 95% | 1g |
772.50 USD | 2021-06-01 | |
| Chemenu | CM235796-1g |
1-Allyl-1H-indole-3-carbonitrile |
1263210-96-3 | 95%+ | 1g |
$701 | 2021-08-04 | |
| Chemenu | CM235796-1g |
1-Allyl-1H-indole-3-carbonitrile |
1263210-96-3 | 95%+ | 1g |
$747 | 2023-02-03 |
1-Allyl-1H-indole-3-carbonitrile Related Literature
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
Additional information on 1-Allyl-1H-indole-3-carbonitrile
Introduction to 1-Allyl-1H-indole-3-carbonitrile (CAS No. 1263210-96-3)
1-Allyl-1H-indole-3-carbonitrile, also known by its CAS number 1263210-96-3, is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of indoles, which are characterized by a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The presence of the allyl group and the cyano group in the molecular structure imparts unique chemical and biological properties to this compound, making it a valuable candidate for various applications.
The chemical formula of 1-Allyl-1H-indole-3-carbonitrile is C12H9N2, and its molecular weight is approximately 187.21 g/mol. The compound is typically synthesized through a multi-step process involving the condensation of indole with an allyl halide followed by a cyano group introduction. Recent advancements in synthetic methods have led to more efficient and environmentally friendly routes for the production of this compound, which is crucial for its large-scale application in pharmaceuticals and other industries.
In terms of its physical properties, 1-Allyl-1H-indole-3-carbonitrile is a solid at room temperature and is slightly soluble in water. It exhibits good solubility in organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). These solubility characteristics are advantageous for its use in various chemical reactions and biological assays.
The biological activity of 1-Allyl-1H-indole-3-carbonitrile has been extensively studied, and it has shown promising results in several areas. One of the key areas of interest is its potential as an anticancer agent. Research has demonstrated that this compound can inhibit the proliferation of various cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action involves the induction of apoptosis (programmed cell death) and the inhibition of cell cycle progression, which are critical processes in cancer therapy.
Beyond its anticancer properties, 1-Allyl-1H-indole-3-carbonitrile has also been investigated for its neuroprotective effects. Studies have shown that it can protect neuronal cells from oxidative stress and neurotoxicity, which are common factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to modulate intracellular signaling pathways involved in neuroprotection makes it a potential therapeutic candidate for these conditions.
In addition to its therapeutic applications, 1-Allyl-1H-indole-3-carbonitrile has been explored as a scaffold for the development of new drugs. Its structural flexibility allows for the introduction of various functional groups, which can be tailored to enhance specific biological activities or improve pharmacokinetic properties. For instance, modifications to the allyl group or the indole ring can lead to compounds with enhanced potency or selectivity against specific targets.
The safety profile of 1-Allyl-1H-indole-3-carbonitrile is another important aspect that has been evaluated in preclinical studies. Toxicity assessments have shown that this compound exhibits low toxicity at therapeutic concentrations, making it a promising candidate for further clinical development. However, ongoing research is necessary to fully understand its long-term effects and potential side effects.
In conclusion, 1-Allyl-1H-indole-3-carbonitrile (CAS No. 1263210-96-3) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique chemical structure and diverse biological activities make it an attractive target for drug discovery and development. As research continues to advance, it is likely that new applications and insights into the mechanisms of action of this compound will emerge, further solidifying its importance in the scientific community.
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